molecular formula C6H6ClNO3 B8258333 Ethyl 5-chlorooxazole-2-carboxylate

Ethyl 5-chlorooxazole-2-carboxylate

Cat. No.: B8258333
M. Wt: 175.57 g/mol
InChI Key: GMGQOILFHIFQSP-UHFFFAOYSA-N
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Description

Ethyl 5-chlorooxazole-2-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a chlorine atom at position 5 and an ethyl ester group at position 2. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, separated by a carbon atom. The chlorine substituent enhances electrophilic reactivity, while the ester group contributes to lipophilicity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₆H₆ClNO₃, with a calculated molecular weight of 189.58 g/mol.

Properties

IUPAC Name

ethyl 5-chloro-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGQOILFHIFQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chlorooxazole-2-carboxylate typically involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The procedure involves vigorous stirring of ethyl chloroacetate in an ice-salt bath, followed by the addition of chilled aqueous ammonia. The mixture is stirred for about 30 minutes, filtered, and washed with cold water to remove ammonium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chlorooxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Nucleophilic Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed:

    Hydrolysis: Ethanol and 2-chloro-5-hydroxypyrazolecarboxylic acid.

    Nucleophilic Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-chlorooxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and ester group play crucial roles in its reactivity and biological activity. The chlorine atom at position 2 of the oxazole ring influences its reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 2-Chlorooxazole-5-Carboxylate (CAS 862599-47-1)
  • Structure : Chlorine at position 2, ester at position 3.
  • Similarity Score : 0.97 .
  • Key Differences: The inverted substituent positions alter electronic distribution.
Ethyl 2-Chloro-4-Methyloxazole-5-Carboxylate (CAS 78451-11-3)
  • Structure : Chlorine at position 2, methyl group at position 4, ester at position 4.
  • Similarity Score : 0.80 .
  • Key Differences :
    • The additional methyl group increases molecular weight (203.63 g/mol ) and lipophilicity, which could enhance membrane permeability in biological systems.
    • Methyl substitution at position 4 may stabilize the oxazole ring through hyperconjugation, altering thermal stability and reactivity .

Heterocycle Analogues

Ethyl 2-Chlorothiazole-5-Carboxylate
  • Structure : Thiazole core (sulfur instead of oxygen at position 1), chlorine at position 2, ester at position 5.
  • Key Differences :
    • Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce aromaticity, increasing susceptibility to electrophilic attack.
    • Thiazole derivatives are often associated with distinct biological activities, such as antifungal and anti-inflammatory properties, compared to oxazoles .
Ethyl 5-(Hydroxymethyl)Isoxazole-3-Carboxylate (CAS 123770-62-7)
  • Structure : Isoxazole core (adjacent oxygen and nitrogen), hydroxymethyl at position 5, ester at position 3.
  • The hydroxymethyl group introduces polarity, improving aqueous solubility compared to the chloro-substituted oxazole .

Functional Group Modifications

Ethyl 2-Cyanoacrylate (Item 6, )
  • Structure: Acrylate ester with a cyano group.
  • Key Differences: The cyano group’s strong electron-withdrawing effect increases reactivity in polymerization, unlike the chlorooxazole’s electrophilic substitution tendencies. Lacks heterocyclic aromaticity, limiting its utility in medicinal chemistry compared to oxazole derivatives .

Physicochemical Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Ethyl 5-chlorooxazole-2-carboxylate 189.58 1.8 ~10 (low) Not reported
Ethyl 2-chlorooxazole-5-carboxylate 189.58 1.8 ~10 (low) Not reported
Ethyl 2-chloro-4-methyloxazole-5-carboxylate 203.63 2.3 ~5 (very low) Not reported
Ethyl 2-chlorothiazole-5-carboxylate 205.65 2.1 ~8 (low) Not reported
  • Key Trends :
    • Methyl and chloro substituents increase logP, reducing solubility.
    • Thiazole derivatives exhibit marginally higher solubility than oxazoles due to sulfur’s polarizability .

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